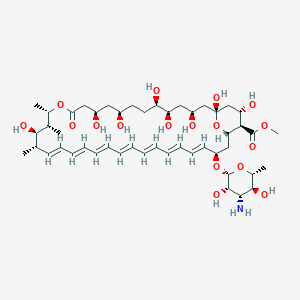

Amphotericin B methyl ester

Description

RN given refers to parent cpd

Properties

IUPAC Name |

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZIZEMIKKIBCA-TYVGYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35375-29-2 (hydrochloride) | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701009331 | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36148-89-7 | |

| Record name | Amphotericin B monomethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHOTERICIN B METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Amphotericin B Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) has long been a cornerstone in the treatment of systemic fungal infections. However, its clinical use is often hampered by significant toxicity, particularly nephrotoxicity. This has driven the development of derivatives with improved therapeutic indices. Among these, Amphotericin B methyl ester (AME), a semisynthetic derivative, has been the subject of considerable study. This technical guide provides an in-depth exploration of the mechanism of action of AME, focusing on its molecular interactions with fungal cell membranes, the formation of ion channels, and a comparative analysis with its parent compound.

Primary Mechanism of Action: Membrane Permeabilization through Sterol Binding and Ion Channel Formation

The principal antifungal activity of this compound, similar to its parent compound, is the disruption of the fungal cell membrane integrity. This is achieved through a multi-step process involving specific binding to ergosterol (B1671047), the primary sterol in fungal membranes, leading to the formation of transmembrane ion channels.

Preferential Binding to Ergosterol

The selectivity of AME for fungal cells over mammalian cells is rooted in its preferential binding to ergosterol over cholesterol. AME forms a tighter complex with both ergosterol and cholesterol compared to Amphotericin B. However, the degree of selectivity between the two sterols is less pronounced for AME than for the parent compound.[1] This interaction is a critical initiating event, concentrating the drug at the fungal cell membrane.

Ion Channel Formation: The Barrel-Stave Model

Following sterol binding, AME molecules self-assemble within the lipid bilayer to form ion-permeable channels, a process well-described by the "barrel-stave" model. Solid-state Nuclear Magnetic Resonance (NMR) studies have shown that AME orients itself perpendicularly within the lipid bilayer, a conformation that supports the formation of these transmembrane pores. In this model, several AME molecules arrange in a circular fashion, with their hydrophobic polyene chains facing the lipid acyl chains of the membrane and their hydrophilic polyhydroxyl regions lining the interior of the channel. This creates a water-filled pore that allows the leakage of monovalent ions, primarily K+, and other small molecules out of the cell, leading to a disruption of the electrochemical gradient and ultimately, cell death.

dot

Caption: Barrel-Stave model of AME ion channel.

Quantitative Data

The following tables summarize key quantitative data comparing Amphotericin B and this compound.

| Compound | Sterol | Apparent Binding Constant (Ka) | Reference |

| Amphotericin B | Ergosterol | High | [1] |

| Amphotericin B | Cholesterol | Lower than Ergosterol | [1] |

| This compound | Ergosterol | Higher than AmB | [1] |

| This compound | Cholesterol | Higher than AmB | [1] |

| Note: A higher Ka indicates tighter binding. |

| Compound | Parameter | Value | Conditions | Reference |

| Amphotericin B | Single Channel Conductance | ~4 pS and ~20-70 pS | Ergosterol-containing membranes | [2] |

| This compound | Single Channel Conductance | Not explicitly quantified | Ergosterol-containing membranes | |

| Note: The ion channel properties of AME are less characterized than those of AmB. The values for AmB are provided for context. |

Experimental Protocols

Determination of Sterol Binding Affinity by Scatchard Analysis

This method was used to determine the apparent binding constants of AME to sterols.

Methodology:

-

Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared from egg phosphatidylcholine and the desired sterol (ergosterol or cholesterol) at a specific molar ratio.

-

Incubation: A known concentration of AME is incubated with the sterol-containing vesicles.

-

Separation: Unbound AME is separated from the vesicle-bound AME. This can be achieved by methods such as dialysis or ultracentrifugation.

-

Quantification: The concentration of bound and free AME is determined, often spectrophotometrically by leveraging the characteristic absorbance of the polyene chromophore.

-

Scatchard Plot: The ratio of bound to free AME is plotted against the concentration of bound AME. The negative slope of this plot yields the apparent binding constant (Ka).

dot

References

Synthesis and Structure of Amphotericin B Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic produced by Streptomyces nodosus, remains a crucial agent in the treatment of severe systemic fungal infections. Despite its efficacy, its clinical use is often limited by significant nephrotoxicity. To mitigate this toxicity and improve its therapeutic index, various derivatives have been synthesized. Among these, Amphotericin B methyl ester (AME) has been a subject of interest. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of the carboxylic acid group of Amphotericin B. The most commonly cited method utilizes diazomethane (B1218177) as the methylating agent.

Experimental Protocols

Two detailed protocols for the synthesis of this compound using diazomethane are provided below, based on a patented process.[1]

Protocol 1: Synthesis using Dimethylformamide (DMF)

-

Suspension: Suspend 75 g (81 mmol) of Amphotericin B in 1.1 liters of analytical grade dimethylformamide in a 4-liter Erlenmeyer flask.

-

Stirring: Stir the suspension for 1 hour. The color of the suspension will change from light yellow to ochre.

-

Dissolution: Add 5 ml of concentrated ammonium (B1175870) hydroxide (B78521) in portions to achieve complete dissolution of Amphotericin B.

-

Cooling: Cool the resulting solution to 5°C.

-

Esterification: Add a total of 7.85 g (187 mmol, a 130% excess) of diazomethane in approximately 600 ml of tetrahydrofuran (B95107). The diazomethane solution should be added in 50 ml portions over a 30-minute period.

-

Reaction Completion: Remove the cooling bath and stir the mixture at room temperature for 2 hours.

-

Precipitation: Pour the reaction mixture into 2 liters of ethyl ether to precipitate the this compound.

-

Isolation and Washing: Filter the precipitate, wash it with ethyl ether (300 ml), and then with a mixture of acetone (B3395972) and ethyl ether.

-

Drying: Dry the final product in vacuo over P₂O₅ for 48 hours. This process yields approximately 71.5 g (94%) of this compound.[1]

Protocol 2: Synthesis using Hexamethylphosphoric Triamide (HMPA)

-

Suspension: Suspend 10 g of Amphotericin B in 100 ml of hexamethylphosphoric triamide.

-

Dissolution: While stirring, add concentrated ammonium hydroxide dropwise until complete dissolution is achieved.

-

Cooling: Cool the solution to 5°C.

-

Esterification: Add an excess (approximately 125%) of a titrated solution of diazomethane in tetrahydrofuran in 3-5 portions over 10-15 minutes.

-

Reaction Completion: Stir the mixture for 20 minutes.

-

Precipitation: Pour the reaction mixture into 2 liters of ethyl ether.

-

Isolation and Washing: Stir the resulting precipitate for 10 minutes, then filter it off and wash with ethyl ether (300 ml).

-

Drying: Dry the product in vacuo at room temperature. The yield is approximately 70%.[1]

Synthesis Workflow

Structure of this compound

The structure of this compound is characterized by the presence of a methyl group at the carboxyl terminus of the parent Amphotericin B molecule. Its molecular formula is C₄₈H₇₅NO₁₇, and it has a molecular weight of 938.1 g/mol .[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₈H₇₅NO₁₇ | [3][4] |

| Molecular Weight | 938.1 g/mol | [2][3] |

| Appearance | Light yellow amorphous powder | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Spectroscopic Data

Due to the limited availability of specific spectral data for this compound in publicly accessible literature, representative data for the parent compound, Amphotericin B, are provided for reference. The esterification primarily affects the signals associated with the carboxyl group and adjacent protons and carbons.

¹H and ¹³C NMR Data of Amphotericin B

Note: The following table contains selected, generalized chemical shift ranges for key functional groups in Amphotericin B. Specific assignments for all 73 protons and 47 carbons are complex and beyond the scope of this guide. Researchers should refer to specialized publications for detailed assignments.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Polyene chain (-CH=CH-) | 5.5 - 6.5 | 120 - 140 |

| Mycosamine (B1206536) sugar protons | 1.2 - 5.0 | 50 - 100 |

| Macrolide ring protons (-CH-O-) | 3.0 - 4.5 | 60 - 80 |

| Methyl groups (-CH₃) | 0.8 - 1.5 | 10 - 25 |

| Carboxyl group (-COOH) | ~12 (highly variable) | ~175 |

Mass Spectrometry Data of Amphotericin B

The mass spectrum of Amphotericin B is complex. Key fragments often observed relate to the loss of the mycosamine sugar moiety and water molecules from the polyol chain.

| m/z | Interpretation |

| 924.5 | [M+H]⁺ (protonated molecule) |

| 946.5 | [M+Na]⁺ (sodium adduct) |

| 763.4 | [M+H - Mycosamine]⁺ |

| Multiple peaks | Loss of multiple water molecules (-18 amu) |

Note: The mass spectrum of this compound would show a molecular ion peak corresponding to its higher molecular weight (938.1 g/mol ) and a fragmentation pattern reflecting the presence of the methyl ester group.

X-ray Crystallography Data

Mechanism of Action

The primary mechanism of action of Amphotericin B and its derivatives, including the methyl ester, involves its interaction with ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death. Additionally, Amphotericin B can induce oxidative stress within the fungal cell.

Signaling Pathway of Amphotericin B's Antifungal Activity

Conclusion

This compound represents a significant modification of the parent drug, aimed at improving its therapeutic profile. The synthesis via esterification with diazomethane is a well-established method. While detailed structural data for the methyl ester is not as abundant as for Amphotericin B, its fundamental structural features and mechanism of action are understood to be closely related to the parent compound. This guide provides a foundational resource for researchers and professionals in drug development working with this important antifungal agent. Further research to fully characterize the physicochemical and structural properties of this compound is warranted to fully explore its therapeutic potential.

References

- 1. US4035567A - Process for producing the methyl ester of amphotericin B - Google Patents [patents.google.com]

- 2. Amphotericin B monomethyl ester | C48H75NO17 | CID 11968030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amphotericin B Impurity 1(this compound) | C48H75NO17 | CID 37388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Amphotericin B Methyl Ester: A Technical Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical utility is often hampered by significant dose-limiting toxicities, particularly nephrotoxicity. This has driven the exploration of less toxic derivatives, among which Amphotericin B methyl ester (AME) has emerged as a compound of significant interest. AME, a semi-synthetic derivative of AmB, exhibits a modified biological activity profile, retaining potent antifungal efficacy while demonstrating a noteworthy reduction in toxicity compared to its parent compound. This technical guide provides an in-depth analysis of the biological activity of AME, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Mechanism of Action

The primary mechanism of action of Amphotericin B and its derivatives is the formation of ion channels in cell membranes.[1] This activity is predicated on the molecule's affinity for sterols, key components of eukaryotic cell membranes. In fungi, the predominant sterol is ergosterol (B1671047), whereas in mammalian cells, it is cholesterol. The therapeutic index of polyene antibiotics relies on their preferential binding to ergosterol over cholesterol.

AME, like its parent compound, binds to ergosterol in the fungal cell membrane, leading to the formation of transmembrane channels.[2] These channels disrupt the membrane's integrity, causing leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, which ultimately leads to fungal cell death.[1] Molecular dynamics simulations suggest that the interaction between AmB and ergosterol is more specific and stable than its interaction with cholesterol, contributing to its antifungal selectivity.[3] Freeze-fracture electron microscopy studies on Candida albicans have shown that AME induces significant rearrangements of intramembranous particles, creating elevations and furrows on the plasma membrane, a distinct morphology compared to the particle aggregation caused by Amphotericin B.[4] This suggests that while the fundamental mechanism of membrane disruption is similar, the precise molecular interactions and resulting membrane perturbations may differ between AME and AmB.

dot

Caption: AME's preferential binding to fungal ergosterol leads to cell death, while lower affinity for mammalian cholesterol results in reduced toxicity.

Antifungal Activity

AME retains a broad spectrum of antifungal activity, although some studies suggest it may be slightly less potent in vitro than Amphotericin B.[5] Its water solubility, however, presents a significant advantage for formulation and administration.[5]

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of Amphotericin B against various fungal pathogens. While extensive quantitative data specifically for AME is less consolidated in the literature, the provided AmB data serves as a crucial benchmark.

| Fungal Species | Drug | MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | Amphotericin B | 1 | [6] |

| Aspergillus flavus | Amphotericin B | 1 | [6] |

| Aspergillus terreus | Amphotericin B | 1 | [6] |

| Candida spp. | Amphotericin B | ≤1 - 2 | [5] |

| Fusarium spp. | Amphotericin B | Higher than Aspergillus | [7] |

Antiviral Activity

Beyond its antifungal properties, AME has demonstrated significant antiviral activity against a range of enveloped viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Vesicular Stomatitis Virus (VSV), and Human Immunodeficiency Virus type 1 (HIV-1).[1][8] This antiviral action is also attributed to its interaction with sterols present in the viral envelope, which are derived from the host cell membrane.[8]

In the context of HIV-1, AME has been shown to potently inhibit viral replication by impairing viral infectivity and particle production.[1] The mechanism appears to involve the transmembrane glycoprotein (B1211001) gp41, as mutations in its cytoplasmic tail confer resistance to AME.[1]

dot

Caption: AME inhibits HIV-1 replication by targeting cholesterol in the viral envelope and disrupting the function of the gp41 glycoprotein.

Reduced Toxicity Profile

A key advantage of AME over Amphotericin B is its significantly lower toxicity. This has been demonstrated in various in vitro and in vivo models.

Quantitative Toxicity Data

| Assay | Cell Line/Animal Model | AME Result | Amphotericin B Result | Reference |

| Acute Intravenous Toxicity | Mice | ~20 times less toxic | More toxic | [9] |

| Nephrotoxicity (1-month study) | Rats (intraperitoneal) | ~4 times less nephrotoxic | More nephrotoxic | [9] |

| Nephrotoxicity (1-month study) | Dogs (intravenous) | ~8 times less nephrotoxic | More nephrotoxic | [9] |

| Hepatotoxicity (1-month study) | Dogs (intravenous) | ~2-4 times less hepatotoxic | More hepatotoxic | [9] |

| Cytotoxicity | Glial Cells (in vitro) | At least 10 times less toxic | More toxic | [10] |

| Neurotoxicity (intravenous) | Rats | No significant neurotoxicity at 10x AmB dose | Neurotoxic | [11] |

Despite the promising preclinical data, clinical trials with AME revealed a potential for neurotoxicity, specifically leukoencephalopathy, in patients receiving high cumulative doses.[12][13] This underscores the importance of careful dose and duration considerations in clinical settings.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation:

-

From a 24-hour old culture on Sabouraud Dextrose Agar, pick five distinct colonies (~1mm).

-

Suspend colonies in 5 mL of sterile 0.85% saline.

-

Vortex the suspension and adjust the turbidity to match a 0.5 McFarland standard (1 x 10^6 to 5 x 10^6 cells/mL).

-

Dilute the adjusted inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum density.[7]

-

-

Drug Dilution:

-

Perform serial twofold dilutions of AME in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.[7]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of AME that causes complete inhibition of visible growth.[7]

-

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of AME using the broth microdilution method.

Hemolysis Assay

This assay assesses the lytic effect of AME on red blood cells (RBCs), a measure of its potential toxicity to mammalian cells.

-

RBC Preparation:

-

Obtain fresh whole blood and centrifuge to pellet the RBCs.

-

Wash the RBCs multiple times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.

-

Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).

-

-

Assay Setup:

-

In a 96-well plate, add different concentrations of AME.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in a lysis agent like Triton X-100 or distilled water).

-

Add the RBC suspension to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

-

Measurement:

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

-

Calculation:

-

Calculate the percentage of hemolysis for each AME concentration relative to the positive control.

-

% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

-

dot

Caption: Step-by-step workflow of an in vitro hemolysis assay to evaluate the cytotoxicity of AME.

Cytotoxicity Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Addition:

-

Treat the cells with various concentrations of AME.

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each AME concentration compared to the untreated control.

-

Determine the IC50 value (the concentration of AME that inhibits 50% of cell viability).

-

dot

References

- 1. Inhibition of HIV-1 replication by this compound: selection for resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative molecular dynamics simulations of amphotericin B-cholesterol/ergosterol membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride and amphotericin B: comparative acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. himedialabs.com [himedialabs.com]

- 6. Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Toxicological Studies of this compound and Amphotericin B in Mice, Rats, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative toxicities of amphotericin B and its monomethyl ester derivative on glial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Leukoencephalopathy in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotoxicity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Amphotericin B Methyl Ester: A Technical Guide to its Role as a Cholesterol-Binding Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, exerts its therapeutic effect and unfortunately, its dose-limiting toxicity, through its interaction with sterols in cell membranes. Its higher affinity for ergosterol, the primary sterol in fungal membranes, over cholesterol in mammalian membranes forms the basis of its antifungal activity.[1][2] Amphotericin B methyl ester (AME), a semi-synthetic derivative of AmB, has been developed to improve its therapeutic index.[3][4] This technical guide provides an in-depth analysis of AME as a cholesterol-binding compound, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols for its study, and visualizing associated cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antifungal and antiviral therapies targeting membrane sterols.

Mechanism of Action: Cholesterol Binding and Membrane Perturbation

The primary mechanism of action for Amphotericin B and its derivatives involves their binding to membrane sterols. In mammalian cells, the principal target is cholesterol. This interaction leads to the formation of transmembrane channels or pores, disrupting membrane integrity and causing leakage of intracellular ions and small molecules, ultimately leading to cell death.[5] AME, as a cholesterol-binding compound, shares this fundamental mechanism.[3][4][6]

The interaction with cholesterol is also linked to the disruption of specialized membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains serve as platforms for various signaling proteins. By sequestering cholesterol, AME can alter the integrity and function of these rafts, thereby modulating downstream signaling cascades.[7]

Quantitative Data: Sterol Binding Affinity

| Compound | Technique | Membrane Composition | Binding Affinity (Kd) | Reference |

| Amphotericin B | Surface Plasmon Resonance (SPR) | POPC with 20% Cholesterol | ~18-fold lower affinity than for ergosterol-containing membranes | [8] |

Note: POPC stands for 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine.

A 1982 study by Readio and Bittman investigated the equilibrium binding of both AmB and AME to sterols, which could contain the sought-after comparative data, but the specific quantitative values from this study were not available in the searched resources.[8]

Experimental Protocols

This section details methodologies for key experiments to characterize the interaction of this compound with cholesterol.

Synthesis of this compound

A detailed protocol for the synthesis of AME can be adapted from established patent literature. The following is a summarized workflow.

Biophysical Characterization of Cholesterol Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

-

Sample Preparation:

-

Prepare a solution of AME in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be accurately determined.

-

Prepare liposomes containing a defined concentration of cholesterol (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) with 20 mol% cholesterol) in the same buffer.

-

-

ITC Experiment:

-

Load the AME solution into the ITC syringe.

-

Load the cholesterol-containing liposome (B1194612) suspension into the sample cell.

-

Perform a series of injections of the AME solution into the liposome suspension while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-per-injection data points.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

-

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Protocol Outline:

-

Liposome Preparation: Prepare liposomes with and without cholesterol as described for ITC.

-

Chip Preparation:

-

Use a hydrophobic sensor chip (e.g., L1 chip).

-

Immobilize the cholesterol-containing liposomes onto the sensor chip surface. A control flow cell should be prepared with liposomes lacking cholesterol.

-

-

Binding Analysis:

-

Inject a series of concentrations of AME over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Fluorescence-based assays can provide insights into the binding of AME to cholesterol-containing membranes.

Protocol Outline (Fluorescence Polarization):

-

Probe Selection: Utilize the intrinsic fluorescence of AME or a suitable fluorescent probe that partitions into the lipid membrane.

-

Sample Preparation:

-

Prepare liposomes with varying concentrations of cholesterol.

-

Add a fixed concentration of AME (or the fluorescent probe) to the liposome suspensions.

-

-

Measurement:

-

Excite the sample with polarized light at the appropriate wavelength.

-

Measure the intensity of emitted light parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

Calculate the fluorescence polarization or anisotropy. An increase in polarization upon binding of AME to the liposomes indicates a decrease in its rotational mobility, signifying interaction.

-

Cellular Effects and Signaling Pathways

The sequestration of cholesterol by AME from lipid rafts can have profound effects on cellular signaling pathways that are dependent on the integrity of these microdomains.

Disruption of Lipid Raft-Mediated Signaling

Lipid rafts act as organizing centers for signaling molecules. Their disruption by cholesterol-binding agents like AME can lead to the dysregulation of key pathways.

Disruption of lipid rafts by cholesterol depletion has been shown to affect signaling pathways such as the PI3K/Akt and Ras/ERK pathways.[9][10] AME, by binding to cholesterol, is proposed to initiate a similar cascade of events, leading to altered cellular responses.

Conclusion

This compound is a potent cholesterol-binding compound that shares a fundamental mechanism of action with its parent molecule, Amphotericin B. Its ability to interact with and sequester membrane cholesterol leads to membrane disruption and the modulation of critical cellular signaling pathways localized within lipid rafts. While direct quantitative comparisons of its cholesterol binding affinity to that of Amphotericin B are not extensively documented in recent literature, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the precise molecular interactions between AME and cholesterol, and the subsequent signaling consequences, will be invaluable for the rational design of new antifungal and antiviral agents with improved efficacy and reduced toxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparative molecular dynamics simulations of amphotericin B-cholesterol/ergosterol membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

- 7. Lipid Raft Redox Signaling: Molecular Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput and Sensitive Assay for Amphotericin B Interaction with Lipid Membrane on the Model Membrane Systems by Surface Plasmon Resonance [jstage.jst.go.jp]

- 9. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Antifungal Spectrum of Amphotericin B Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical utility is often hampered by significant nephrotoxicity. This has driven the development of derivatives with improved safety profiles. Amphotericin B methyl ester (AME), a semisynthetic, water-soluble derivative of AmB, emerged as a promising candidate with retained broad-spectrum antifungal activity and potentially reduced toxicity. This technical guide provides an in-depth overview of the antifungal spectrum of AME, its mechanism of action, and the experimental protocols used for its evaluation. All quantitative data are summarized in comparative tables, and key processes are visualized using diagrams to facilitate understanding.

Mechanism of Action

The primary mechanism of action of this compound, similar to its parent compound, is the disruption of the fungal cell membrane integrity. This process is initiated by the binding of AME to ergosterol (B1671047), the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, resulting in increased permeability and the leakage of essential intracellular components, such as ions (K+, Na+) and small organic molecules, which ultimately leads to fungal cell death.[1]

A secondary mechanism that contributes to the fungicidal activity of AME is the induction of oxidative stress. The binding to ergosterol and subsequent membrane disruption can trigger the production of reactive oxygen species (ROS) within the fungal cell. This oxidative burst causes damage to vital cellular components, including proteins and DNA, further contributing to cell death.[2][3]

Mechanism of action of this compound.

Antifungal Spectrum: In Vitro Susceptibility Data

The in vitro antifungal activity of this compound has been evaluated against a broad range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies, comparing AME with its parent compound, Amphotericin B.

Table 1: Activity against Yeast and Yeast-like Fungi

| Fungal Species | Drug | MIC (µg/mL) Range | MFC (µg/mL) Range | Reference(s) |

| Candida albicans | AME | 0.2 - 1.0 | 0.4 - 2.0 | [4] |

| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [4] | |

| Candida tropicalis | AME | 0.2 - 1.0 | 0.4 - 2.0 | [4] |

| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [4] | |

| Candida parapsilosis | AME | 0.2 - 1.0 | 0.4 - 2.0 | [4] |

| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [4] | |

| Candida krusei | AME | 0.4 - 2.0 | 0.8 - 4.0 | [4] |

| AmB | 0.2 - 1.0 | 0.4 - 2.0 | [4] | |

| Cryptococcus neoformans | AME | 0.1 - 0.5 | 0.2 - 1.0 | [5][6] |

| AmB | 0.05 - 0.25 | 0.1 - 0.5 | [5][6] |

Table 2: Activity against Filamentous Fungi (Molds)

| Fungal Species | Drug | MIC (µg/mL) Range | MFC (µg/mL) Range | Reference(s) |

| Aspergillus fumigatus | AME | 0.5 - 2.0 | 1.0 - 4.0 | [7] |

| AmB | 0.25 - 1.0 | 0.5 - 2.0 | [7][8] | |

| Aspergillus flavus | AME | 0.5 - 2.0 | 1.0 - 4.0 | [7] |

| AmB | 0.25 - 1.0 | 0.5 - 2.0 | [7][8] | |

| Aspergillus niger | AME | 0.5 - 4.0 | 1.0 - 8.0 | [7] |

| AmB | 0.25 - 2.0 | 0.5 - 4.0 | [7] | |

| Rhizopus spp. | AME | 1.0 - 8.0 | >8.0 | [9] |

| AmB | 0.5 - 4.0 | >4.0 | [9][10] | |

| Mucor spp. | AME | 1.0 - 8.0 | >8.0 | [9] |

| AmB | 0.5 - 4.0 | >4.0 | [9][10] |

Table 3: Activity against Dimorphic Fungi and Dermatophytes

| Fungal Species | Fungal Form | Drug | MIC (µg/mL) Range | MFC (µg/mL) Range | Reference(s) |

| Histoplasma capsulatum | Yeast | AME | 0.1 - 0.5 | 0.2 - 1.0 | |

| AmB | 0.05 - 0.25 | 0.1 - 0.5 | [11] | ||

| Blastomyces dermatitidis | Yeast | AME | 0.1 - 0.5 | 0.2 - 1.0 | |

| AmB | 0.05 - 0.25 | 0.1 - 0.5 | [11] | ||

| Coccidioides immitis | Spherule | AME | 0.2 - 1.0 | 0.4 - 2.0 | |

| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [11] | ||

| Trichophyton rubrum | Mycelial | AME | 0.5 - 4.0 | 1.0 - 8.0 | [12][13] |

| AmB | 0.25 - 2.0 | 0.5 - 4.0 | [12][13] | ||

| Trichophyton mentagrophytes | Mycelial | AME | 0.5 - 4.0 | 1.0 - 8.0 | [12][13] |

| AmB | 0.25 - 2.0 | 0.5 - 4.0 | [12][13] | ||

| Microsporum canis | Mycelial | AME | 1.0 - 8.0 | 2.0 - 16.0 | [12] |

| AmB | 0.5 - 4.0 | 1.0 - 8.0 | [12] |

Experimental Protocols

The in vitro antifungal susceptibility of this compound is predominantly determined using broth microdilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is employed for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species such as Candida and Cryptococcus.

-

Preparation of Antifungal Agent: A stock solution of AME is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles, but complete inhibition for polyenes) compared to the growth in the control well (drug-free).

Workflow for CLSI M27-A3 broth microdilution assay.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

For filamentous fungi like Aspergillus and Rhizopus, a modified protocol is used to account for their different growth characteristics.

-

Preparation of Antifungal Agent: Similar to the yeast protocol, AME is serially diluted in RPMI 1640 medium.

-

Inoculum Preparation: A conidial or sporangiospore suspension is prepared from a mature culture and the turbidity is adjusted to a 0.4-0.5 McFarland standard. The suspension is then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Incubation: Plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.

-

MIC Determination: The MIC is determined as the lowest concentration of AME that shows complete inhibition of growth.

Workflow for CLSI M38-A2 broth microdilution assay.

Conclusion

This compound demonstrates a broad spectrum of antifungal activity, comparable to, though in some cases slightly less potent than, its parent compound, Amphotericin B. Its primary advantage lies in its increased water solubility, which was anticipated to translate to a better safety profile. The data presented in this guide indicate that AME is active against a wide range of clinically important yeasts, molds, and dimorphic fungi. The standardized protocols outlined provide a framework for the consistent and reproducible evaluation of its in vitro efficacy. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of AME in the management of invasive fungal infections.

References

- 1. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 4. jidc.org [jidc.org]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans [frontiersin.org]

- 7. mjpath.org.my [mjpath.org.my]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Susceptibilities of 217 Clinical Isolates of Zygomycetes to Conventional and New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the post-antifungal effect (PAFE) of amphotericin B and nystatin against 30 zygomycetes using two different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility of Emerging Dimorphic Pathogens in the Family Ajellomycetaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Efficacy of Amphotericin B against Dermatophytes and its Relevance in Recalcitrant Dermatophytoses: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicinearticle.com [medicinearticle.com]

Antiviral Properties of Amphotericin B Methyl Ester Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin B methyl ester (AME), a water-soluble derivative of the polyene antibiotic Amphotericin B, has demonstrated significant antiviral activity against a range of enveloped viruses. This document provides a comprehensive overview of its mechanism of action, spectrum of activity, and the experimental protocols used to evaluate its efficacy. Notably, AME exhibits a more favorable toxicity profile compared to its parent compound, Amphotericin B (AmB), making it a compound of interest for further antiviral drug development. The primary mechanism of action is believed to be the direct interaction with and disruption of the viral lipid envelope, leveraging the presence of host-derived sterols.

Introduction

Amphotericin B (AmB) is a potent antifungal agent that has been in clinical use for decades. However, its application is often limited by significant toxicity, particularly nephrotoxicity. To address this, derivatives such as this compound (AME) were developed. AME is water-soluble and retains the antifungal properties of its parent compound but is significantly less toxic to mammalian cells.[1][2][3] Beyond its antifungal capabilities, early research has established AME as a potential broad-spectrum antiviral agent specifically targeting enveloped viruses.[1][4] This activity is attributed to its ability to interact with sterol components, like cholesterol, which are integral to the structure of viral envelopes derived from host cell membranes.[1]

Mechanism of Action: Direct Viral Envelope Disruption

The antiviral activity of AME is not targeted at viral enzymes or replication pathways but at the structural integrity of the virion itself. The proposed mechanism involves the high affinity of the polyene macrolide for sterols.

-

Viral Envelope Composition : Enveloped viruses acquire their lipid bilayer from the host cell during the budding process. This envelope is therefore rich in host-cell lipids, including cholesterol.

-

AME-Sterol Interaction : AME binds to cholesterol molecules within the viral envelope.[1][5]

-

Envelope Disruption : This binding is thought to cause morphological alterations and the formation of pores or channels in the envelope, leading to a loss of integrity.[6] This disruption ultimately inactivates the virus, preventing it from successfully infecting host cells.

This mechanism is supported by the observation that AME is effective against various enveloped viruses but shows no activity against non-enveloped viruses such as adenovirus type 4 or echovirus type 11.[1]

Antiviral Spectrum and Efficacy

In vitro studies have demonstrated the activity of AME against a variety of enveloped viruses. The inactivation of these viruses is dependent on AME concentration, temperature, and contact time.[1]

| Virus Family | Virus | Key Finding | Reference |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | AME inactivates VSV and causes morphological changes to the viral envelope. Binding of AME to VSV was demonstrated via sucrose (B13894) gradients. | [1][6] |

| Herpesviridae | Herpes Simplex Virus Type 1 & 2 (HSV-1, HSV-2) | AME exhibits antiviral effects in plaque reduction assays. | [1] |

| Togaviridae | Sindbis Virus | AME shows demonstrable antiviral activity. | [1] |

| Poxviridae | Vaccinia Virus | AME is effective against this large, enveloped DNA virus. | [1] |

| Retroviridae | Human T-lymphotropic virus III (HTLV-III/HIV) | AME inhibits viral replication in cell culture. The mechanism is believed to involve disruption of HIV-1 particle production. | [5][7] |

Quantitative Data: Efficacy and Cytotoxicity

Precise 50% effective concentration (EC50) values for this compound against specific enveloped viruses are not extensively reported in the foundational literature. However, the studies consistently demonstrate a dose-dependent antiviral effect.[1] More readily available is comparative cytotoxicity data, which highlights the reduced toxicity of AME relative to its parent compound, Amphotericin B (AmB). The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity.

The table below includes CC50 values for the parent compound, Amphotericin B, to provide context for its known cytotoxicity profile. The significantly improved tolerability of AME is a key advantage.[2][3]

| Compound | Cell Line | Assay Duration | CC50 (µg/mL) | Reference |

| Amphotericin B | Macrophages | Not Specified | 4.31 ± 2.66 | [8] |

| Amphotericin B | VERO | 24 hours | ~15-20 | [9] |

| Amphotericin B | Fibroblasts | Not Specified | Causes sublethal cytotoxicity at 5-10 µg/mL and is lethal at ≥100 µg/mL. | [10] |

| This compound (AME) | Various (Human & Mouse) | 24-72 hours | Consistently less toxic than AmB across multiple normal and tumor cell lines. Specific CC50 values not provided, but higher concentrations are required to reduce growth rates compared to AmB. | [2][3] |

Note: The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window. While AME's lower cytotoxicity suggests a potentially high SI, the lack of published EC50 data prevents its calculation.

Experimental Protocols

The evaluation of AME's antiviral properties typically involves two key in vitro assays: a plaque reduction assay to measure antiviral efficacy and a cytotoxicity assay to determine the effect on host cells.

Plaque Reduction Assay (for EC50 Determination)

This assay is considered a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

Principle: This method measures the ability of a drug to reduce the number of infectious virus particles, or plaques, that form on a monolayer of cultured host cells.

Detailed Methodology:

-

Cell Seeding: Plate susceptible host cells (e.g., VERO, BHK-21) in 6-well or 12-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of AME in a suitable cell culture medium.

-

Virus Treatment:

-

Direct Virucidal Action: Incubate a known titer of virus (e.g., 100-200 plaque-forming units, PFU) directly with the various concentrations of AME for a set period (e.g., 60 minutes at 37°C).

-

Inhibition of Replication: Alternatively, to test for inhibition of post-entry steps, infect the cell monolayer first, then add the AME-containing medium.

-

-

Infection of Monolayers: Remove the growth medium from the cell monolayers and inoculate them with the virus-AME mixture (for virucidal test) or the virus alone. Allow for viral adsorption for 1-2 hours.

-

Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of AME. This overlay prevents the random spread of progeny virus, ensuring that new infections are localized and form discrete plaques.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

-

Plaque Visualization and Counting:

-

Fix the cells with a solution like 10% formalin.

-

Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained areas where the cells have been lysed by the virus.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each AME concentration compared to the untreated virus control. The EC50 is determined by regression analysis as the concentration of AME that reduces the plaque count by 50%.

Cytotoxicity Assay (for CC50 Determination)

This assay is performed in parallel with the efficacy assay to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.

Principle: This assay measures the viability of uninfected host cells after exposure to various concentrations of the test compound.

Detailed Methodology:

-

Cell Seeding: Plate the same host cells used in the plaque assay into a 96-well microplate at a predetermined density.

-

Compound Addition: After the cells have adhered, replace the medium with fresh medium containing serial dilutions of AME. Include wells with medium alone (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-5 days).

-

Viability Assessment: Quantify cell viability using a metabolic assay, such as:

-

MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Neutral Red Uptake Assay: Add Neutral Red dye, which is taken up and stored in the lysosomes of viable cells.

-

-

Data Acquisition: After an appropriate incubation period with the dye, solubilize the formazan crystals (for MTT) or extract the dye from the cells. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each AME concentration relative to the untreated cell control. The CC50 is determined by regression analysis as the concentration of AME that reduces cell viability by 50%.

Conclusion and Future Directions

This compound presents a compelling profile as a potential antiviral agent against enveloped viruses. Its mechanism of action, which involves direct disruption of the viral envelope by binding to cholesterol, is advantageous as it is less susceptible to the development of resistance that often plagues drugs targeting specific viral enzymes. Furthermore, its significantly reduced cytotoxicity compared to Amphotericin B suggests a wider therapeutic window.

For drug development professionals, AME represents a promising scaffold. Future research should focus on:

-

Quantitative Efficacy Studies: Systematically determining the EC50 and CC50 values for AME against a broad panel of clinically relevant enveloped viruses (e.g., Influenza, Coronaviruses, Flaviviruses) to establish a clear selectivity index.

-

Formulation Development: Investigating lipid-based or nanoparticle formulations to potentially enhance delivery and further improve the safety profile.

-

In Vivo Studies: Progressing to animal models to evaluate the in vivo efficacy and pharmacokinetics of AME as an antiviral therapeutic.

By leveraging its unique mechanism and favorable safety profile, AME could be repurposed or re-engineered to address the ongoing challenge of emerging and drug-resistant enveloped viral pathogens.

References

- 1. Antiviral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced toxicity of this compound (AME) vs. amphotericin B and fungizone in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amphotericin B as antiviral drug: Possible efficacy against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of this compound on vesicular stomatitis virus morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-viral activity of this compound: inhibition of HTLV-III replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Amphotericin B Methyl Ester Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity and fungicidal nature make it a critical therapeutic agent. However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably nephrotoxicity. This has driven extensive research into the development of AmB derivatives with an improved therapeutic index, aiming to retain the potent antifungal activity while reducing host toxicity.

Among the most promising early derivatives is the Amphotericin B methyl ester (AME). Esterification of the carboxyl group of Amphotericin B results in a compound that retains significant antifungal efficacy but exhibits markedly lower toxicity compared to the parent drug.[1][2] Further research has led to the development of second-generation AME derivatives, including N-D-ornithyl this compound (O-AME) and N-methyl-N-D-fructosyl this compound (MF-AME), which have been investigated for further improvements in the therapeutic window.[3][4]

This technical guide provides an in-depth overview of the early-stage research on this compound and its subsequent derivatives. It summarizes key quantitative data on their biological activity and toxicity, details the experimental protocols used for their evaluation, and provides visual representations of key processes and pathways to aid in understanding.

Mechanism of Action

The primary mechanism of action of Amphotericin B and its methyl ester derivatives is the disruption of fungal cell membrane integrity.[2][5] This is achieved through a high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes. In contrast, they have a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis of their selective toxicity.[2]

Upon binding to ergosterol, the polyene molecules self-assemble to form transmembrane channels or pores.[5][6] This pore formation leads to a rapid leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, and other small molecules, ultimately resulting in fungal cell death.[5][6]

Derivatives of AME are thought to operate via the same fundamental mechanism. However, modifications to the parent molecule may influence the drug's affinity for ergosterol versus cholesterol, potentially leading to a more favorable selectivity profile and reduced host cell toxicity.[4] For instance, the improved selective toxicity of MF-AME is hypothesized to be partly due to a better ability to differentiate between ergosterol and cholesterol.[7]

Figure 1: Mechanism of action of this compound derivatives.

Quantitative Data

The following tables summarize the in vitro antifungal activity and in vivo toxicity of this compound (AME) and its derivatives in comparison to the parent compound, Amphotericin B.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Fungus | Amphotericin B | This compound (AME) | N-D-ornithyl this compound (O-AME) |

| Candida albicans | 0.2 - 0.5 | 0.2 - 0.78 | 0.1 - 0.2 |

| Candida tropicalis | 0.2 | 0.39 | 0.1 |

| Candida parapsilosis | 0.1 | 0.2 | 0.05 |

| Candida krusei | 0.78 | 1.56 | 0.39 |

| Cryptococcus neoformans | 0.1 - 0.2 | 0.1 - 0.39 | 0.05 - 0.1 |

| Aspergillus fumigatus | 0.39 | 0.78 | 0.2 |

| Histoplasma capsulatum | 0.05 | 0.1 | - |

| Blastomyces dermatitidis | 0.05 | 0.05 | - |

| Sporothrix schenckii (yeast) | 5.0 | 10.0 | - |

Data compiled from Parmegiani et al. and Howarth et al.[3][8]

Table 2: In Vivo Acute Toxicity (LD50 in mg/kg, Intravenous, Mice)

| Compound | LD50 (mg/kg) |

| Amphotericin B | ~3.7 |

| This compound (AME) | ~70 |

| N-D-ornithyl this compound (O-AME) | ~40 |

| N-methyl-N-D-fructosyl this compound (MF-AME) | 400 |

Data compiled from Parmegiani et al. and Cybulska et al.[3][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of this compound derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of the free carboxyl group of Amphotericin B. A patented process provides a detailed example:

-

Dissolution: Amphotericin B is suspended in a solvent such as hexamethylphosphoric triamide.

-

Solubilization: Concentrated ammonium (B1175870) hydroxide (B78521) is added dropwise with stirring until the Amphotericin B is completely dissolved.

-

Esterification: The solution is cooled, and an excess of a titrated solution of diazomethane (B1218177) in tetrahydrofuran (B95107) is added in portions.

-

Precipitation: The resulting reaction mixture is poured into a large volume of absolute ether with intensive stirring to precipitate the methyl ester.

-

Purification and Drying: The precipitate is filtered, washed with ether and acetone-ether, and dried under vacuum.

Figure 2: Workflow for the synthesis of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds is typically determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.

Figure 3: Experimental workflow for antifungal susceptibility testing.

In Vitro Cytotoxicity Assays

This assay assesses the lytic effect of the compounds on red blood cells (erythrocytes), providing an indication of membrane-damaging toxicity.

-

Erythrocyte Preparation: Fresh red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation and resuspension to remove plasma components.

-

Incubation: A suspension of the washed erythrocytes is incubated with various concentrations of the test compounds for a defined period (e.g., 1 hour) at 37°C.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis, typically achieved with a detergent like Triton X-100) and a negative control (no drug).

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Mammalian cells (e.g., fibroblasts, renal cells) are seeded into a 96-well plate and allowed to adhere and grow for a specified time.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for a further few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Conclusion

The early-stage research on this compound and its derivatives has clearly demonstrated the potential of this chemical modification strategy to improve the therapeutic index of polyene antibiotics. The data consistently show that AME and its subsequent derivatives, such as O-AME and MF-AME, retain significant, broad-spectrum antifungal activity while exhibiting substantially lower in vitro and in vivo toxicity compared to the parent Amphotericin B.

The methodologies outlined in this guide, including standardized antifungal susceptibility testing and various cytotoxicity assays, have been instrumental in characterizing these derivatives and establishing their improved safety profiles. The development of these compounds represents a significant step forward in the quest for safer and more effective treatments for life-threatening systemic fungal infections. Further research and clinical development of these and other novel Amphotericin B derivatives are warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchps.com [jchps.com]

In Vitro Dynamics of Amphotericin B Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical utility is often hampered by significant toxicity, particularly nephrotoxicity. This has driven the development of derivatives with improved safety profiles. Among these, Amphotericin B methyl ester (AME), a semi-synthetic, water-soluble derivative, has been the subject of numerous in vitro investigations. This technical guide provides an in-depth overview of the in vitro studies of AME, consolidating data on its antifungal activity, mechanism of action, and cytotoxicity. Detailed experimental protocols and visual workflows are presented to facilitate the replication and further exploration of the properties of this promising antifungal agent.

Antifungal Activity of this compound

In vitro studies have consistently demonstrated that AME retains significant antifungal activity, although it is generally slightly less potent than its parent compound, Amphotericin B.[1][2] The fungicidal action of AME has been evaluated against a broad spectrum of pathogenic fungi.

Quantitative Antifungal Susceptibility Data

The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) are key parameters for assessing the antifungal potency of a compound. The following tables summarize the in vitro susceptibility of various fungal species to AME in comparison to AmB.

Table 1: In Vitro Antifungal Activity of AME vs. Amphotericin B against Yeast-like Fungi

| Fungal Species | Antibiotic | Minimal Fungicidal Concentration (MFC, µg/mL) |

| Sporothrix schenckii (yeast cells) | AME | 5 - 10 |

| AmB | 5 - 10 | |

| Other yeast-like fungi | AME | ≤ 1 |

| AmB | ≤ 1 |

Data sourced from Howarth et al., 1975.[1]

Table 2: In Vitro Antifungal Activity of AME vs. Amphotericin B against Filamentous and Dimorphic Fungi

| Fungal Species | Antibiotic | Minimal Fungicidal Concentration (MFC, µg/mL) |

| Sporothrix schenckii (filamentous form) | AME | 10 |

| AmB | 10 | |

| Oidiodendron kalrai (filamentous form) | AME | 50 |

| AmB | 50 | |

| Dermatophytes, Phycomycetes, Dematiaceous fungi | AME | up to 50 |

| AmB | up to 50 |

Data sourced from Howarth et al., 1975.[1]

Mechanism of Action

The primary mechanism of action of AME, similar to AmB, involves its interaction with sterols in the fungal cell membrane.[3] This interaction leads to the formation of transmembrane channels or pores, disrupting membrane integrity and causing leakage of intracellular components, ultimately resulting in cell death.[4][5][6]

Preferential Binding to Ergosterol

The selective toxicity of AME towards fungal cells is attributed to its higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the primary sterol in mammalian cell membranes.[3] This preferential binding is a critical factor in its antifungal activity. Freeze-fracture electron microscopy studies have shown that AME induces a rearrangement of intramembranous particles in the plasma membranes of Candida albicans, leading to the formation of elevations and furrows.[7] This effect on ergosterol-containing membranes is more pronounced than that of AmB.[7]

Visualization of the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound at the fungal cell membrane.

Caption: Conceptual diagram of AME's mechanism of action.

In Vitro Cytotoxicity and Hemolytic Activity

A key advantage of AME over AmB is its reduced toxicity to mammalian cells. In vitro studies have consistently shown that AME is less cytotoxic and hemolytic than its parent compound.[2][8]

Comparative Cytotoxicity Data

Studies using various mammalian cell lines have demonstrated the lower toxicity of AME. For instance, AME caused less membrane damage (measured by 51Cr release) at 1 hour and was less toxic in terms of 24-hour cell survival and 72-hour cell viability compared to AmB and its deoxycholate formulation (Fungizone).[8] Furthermore, higher concentrations of AME were required to reduce the growth rate of five different cell lines.[8] Interestingly, AME has shown differential sensitivity, being more toxic to tumor-derived cell lines than to normal cell lines, a pattern not observed with AmB or Fungizone.[2]

Hemolytic Activity

The reduced toxicity of AME extends to its effect on red blood cells. AME exhibits significantly lower hemolytic activity compared to AmB. This is a critical factor for its potential systemic use.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate AME.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on Amphotericin B.[9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of AME against a fungal isolate.

Materials:

-

This compound (AME)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Fungal inoculum, standardized to 0.5 McFarland.

-

Sterile saline or water.

-

Sabouraud Dextrose Agar (B569324) (SDA) plates.

-

Incubator (35°C).

Procedure:

-

Preparation of AME dilutions: Prepare a stock solution of AME in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the fungal isolate on SDA and prepare a suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Dilute the standardized fungal suspension in RPMI 1640 and add to each well of the microtiter plate containing the AME dilutions, as well as to a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of AME that causes complete inhibition of visible growth as observed by the naked eye.

-

MFC Determination: Following MIC determination, take an aliquot from each well showing no visible growth and plate it onto an SDA plate.[7][9] Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration of AME that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][9]

Visualization of the Experimental Workflow:

Caption: Workflow for antifungal susceptibility testing.

Hemolysis Assay

This protocol provides a general method for assessing the hemolytic activity of AME.

Objective: To quantify the extent of red blood cell (RBC) lysis induced by AME.

Materials:

-

This compound (AME)

-

Freshly collected red blood cells (e.g., human, rabbit) in an anticoagulant.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Triton X-100 (1%) as a positive control for 100% hemolysis.

-

PBS as a negative control (0% hemolysis).

-

96-well microtiter plates.

-

Centrifuge.

-

Spectrophotometer (540 nm).

Procedure:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

-

Assay Setup: In a 96-well plate, add serial dilutions of AME in PBS. Also include wells for the positive control (Triton X-100) and negative control (PBS).

-

Incubation: Add the 2% RBC suspension to each well, mix gently, and incubate at 37°C for 1-4 hours.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay: 51Cr Release Assay

This protocol outlines a method for determining the cytotoxicity of AME against mammalian cells.[5][11]

Objective: To measure cell membrane damage induced by AME by quantifying the release of radioactive chromium (51Cr).

Materials:

-

This compound (AME)

-

Target mammalian cell line.

-

Complete cell culture medium.

-

Sodium chromate (B82759) (Na2 51CrO4).

-

Fetal bovine serum (FBS).

-

Triton X-100 or a similar detergent for maximum release control.

-

Gamma counter.

Procedure:

-